molecular formula C13H7BrCl2O B1271398 4-Bromo-3',4'-dichlorobenzophenone CAS No. 844879-06-7

4-Bromo-3',4'-dichlorobenzophenone

Cat. No.: B1271398
CAS No.: 844879-06-7
M. Wt: 330 g/mol
InChI Key: LHPSEBRBIWMBMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a yellowish crystalline powder and is known for its applications in various fields of scientific research and industry . The compound is characterized by the presence of bromine and chlorine atoms attached to a benzophenone core, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Bromo-3’,4’-dichlorobenzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .

Cellular Effects

The effects of 4-Bromo-3’,4’-dichlorobenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 4-Bromo-3’,4’-dichlorobenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been found to inhibit certain kinases, which play a role in cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3’,4’-dichlorobenzophenone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-3’,4’-dichlorobenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions .

Metabolic Pathways

4-Bromo-3’,4’-dichlorobenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, the compound has been shown to influence the activity of enzymes involved in the detoxification processes .

Transport and Distribution

The transport and distribution of 4-Bromo-3’,4’-dichlorobenzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall biochemical effects .

Subcellular Localization

4-Bromo-3’,4’-dichlorobenzophenone exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,4’-dichlorobenzophenone typically involves the acylation of 4-bromobenzoyl chloride with 3,4-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,4’-dichlorobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while reduction reactions produce alcohols, and oxidation reactions result in carboxylic acids .

Scientific Research Applications

4-Bromo-3’,4’-dichlorobenzophenone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3’,4’-dichlorobenzophenone is unique due to the presence of both bromine and chlorine atoms on the benzophenone core, which imparts distinct chemical reactivity and properties. This combination of halogens allows for versatile chemical modifications and applications in various fields of research and industry .

Properties

IUPAC Name

(4-bromophenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrCl2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPSEBRBIWMBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373623
Record name 4-Bromo-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-06-7
Record name 4-Bromo-3',4'-dichlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.